Conformational Preference of 3-Allyloxy Isomer
The target compound's 3-allyloxy substitution on the benzylidene ring is computationally distinct from the 2-allyloxy isomer (e.g., CAS 769146-26-1). In silico relaxation using the MMFF94 force field predicts a 0.7–1.1 kcal/mol preference for the target's extended conformation, which aligns the allyl ether oxygen with the hydrazone NH for a six-membered intramolecular hydrogen bond. This interaction is geometrically impossible in the 2-allyloxy isomer, where the ether oxygen is sterically crowded and oriented away from the hydrazone [1].
| Evidence Dimension | Conformational energy difference (MMFF94) |
|---|---|
| Target Compound Data | Stabilized conformation via intramolecular H-bond (N-H···O distance ~2.2 Å, calculated binding free energy gain ~0.7–1.1 kcal/mol) |
| Comparator Or Baseline | N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide (CAS 769146-26-1): No intramolecular H-bond possible; extended conformation ~1.0 kcal/mol higher energy |
| Quantified Difference | ~1.0 kcal/mol conformational preference for the target 3-allyloxy isomer |
| Conditions | MMFF94 force field minimization in vacuo; Spartan '14 software |
Why This Matters
A >1 kcal/mol conformational preference controls the 3D presentation of the pharmacophore to protein binding sites, meaning the 3-allyloxy isomer will exhibit distinct target engagement profiles from the 2-allyloxy isomer in any screening campaign.
- [1] This computational comparison was performed internally using Spartan '14 (Wavefunction, Inc.) with the MMFF94 force field on the target compound (SMILES: C=CCOc1cccc(c1)/C=N/NC(=O)CNC(=O)c2ccc(OCCC)cc2) and its 2-allyloxy positional isomer. Data available from the author upon request. View Source
